molecular formula C8H7N3O B13143201 8-Aminocinnolin-4-ol

8-Aminocinnolin-4-ol

Cat. No.: B13143201
M. Wt: 161.16 g/mol
InChI Key: UTHUWCXWBBGGIV-UHFFFAOYSA-N
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Description

8-Aminocinnolin-4-ol is a heterocyclic compound that belongs to the cinnoline family This compound is characterized by the presence of an amino group at the 8th position and a hydroxyl group at the 4th position on the cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminocinnolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-aminophenol with acrolein or its derivatives in the presence of an oxidizing agent . This reaction is often carried out in an acidic medium to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave irradiation, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 8-Aminocinnolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4th position can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cinnoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include quinone derivatives, substituted cinnolines, and various amine derivatives .

Scientific Research Applications

8-Aminocinnolin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Aminocinnolin-4-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes and disrupt cellular processes. For example, it has been shown to interfere with DNA synthesis and repair mechanisms, leading to cell death in cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Similar in structure but with a hydroxyl group at the 8th position instead of an amino group.

    4-Aminoquinoline: Contains an amino group at the 4th position but lacks the hydroxyl group at the 8th position.

    7-Aminocinnolin-4-ol: Similar structure with the amino group at the 7th position.

Uniqueness: 8-Aminocinnolin-4-ol is unique due to the specific positioning of both the amino and hydroxyl groups, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in research and industry.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

8-amino-1H-cinnolin-4-one

InChI

InChI=1S/C8H7N3O/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,9H2,(H,11,12)

InChI Key

UTHUWCXWBBGGIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)NN=CC2=O

Origin of Product

United States

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